molecular formula C7H4BrNO2S B1344240 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 332099-36-2

3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No. B1344240
M. Wt: 246.08 g/mol
InChI Key: WQGQGYADKDKACG-UHFFFAOYSA-N
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Description

The compound of interest, 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, is a brominated heterocyclic compound that belongs to the thienopyrrole family. This class of compounds is known for its potential in drug discovery due to the diverse biological activities associated with the thienopyrrole moiety .

Synthesis Analysis

The synthesis of related thienopyrrole derivatives often involves multi-step reactions starting from various substrates. For instance, the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with different halides in the presence of sodium hydride leads to N-substituted derivatives, which could be further reacted to yield a variety of compounds . Another example is the synthesis of 3,6-bis(carboxymethyl)-4-amino-6H-thieno[2,3-b]pyrrole-2-carboxylic acid, which involves a sequence of reactions including oxidation, esterification, and cyclization, starting from citric acid .

Molecular Structure Analysis

The molecular structure of thienopyrrole derivatives can be elucidated using various spectroscopic techniques and confirmed by crystallographic studies. For example, ab initio and DFT calculations have been used to determine the molecular structure and geometrical parameters of a related compound, 2-Amino-1(4-Bromo-phenyl)-5-oxo-4, 5-dihydro-1-H-pyrrole-3-carboxylic acid ethyl ester, which showed good agreement with experimental results .

Chemical Reactions Analysis

Thienopyrrole derivatives can undergo a variety of chemical reactions. For instance, the treatment of 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles with N-bromosuccinimide leads to the formation of polymers, indicating the reactivity of these compounds towards halogenation agents . Additionally, carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with hydrazine derivatives in the presence of a palladium catalyst can yield pyrrole diones, demonstrating the versatility of thienopyrrole compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrrole derivatives can be characterized by spectroscopic methods and computational studies. For example, the spectroscopic properties of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate were investigated using NMR, UV-Vis, and FT-IR spectroscopy, and its molecular interactions were analyzed using DFT and AIM studies . These analyses provide insights into the stability, reactivity, and potential applications of these compounds.

Scientific Research Applications

Synthetic Methodologies and Functionalization

A significant aspect of the research on 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid revolves around the development of new synthetic routes and functionalization strategies. Torosyan et al. (2018) described the synthesis of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their derivatives through reactions with various alkylating agents, showcasing the versatility of these compounds in organic synthesis (Torosyan et al., 2018). This work illustrates the potential of 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid as a precursor for a wide array of functionalized heterocycles, which are valuable in medicinal chemistry and material science.

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds featuring the 4H-thieno[3,2-b]pyrrole moiety is another area of interest. Ilyin et al. (2007) developed a series of novel heterocyclic combinatorial libraries containing 4H-thieno[3,2-b]pyrrole derivatives, demonstrating the compound's utility in generating diverse molecular architectures with potential biological activity (Ilyin et al., 2007). These findings underscore the relevance of 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid in the synthesis of complex heterocyclic structures that could serve as lead compounds in drug discovery.

Applications in Material Science

In addition to its applications in organic synthesis and medicinal chemistry, research indicates potential uses of 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid derivatives in material science. For example, Torosyan et al. (2019) synthesized 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles, which upon reaction with N-bromosuccinimide led to the formation of polymers insoluble in organic solvents (Torosyan et al., 2019). This suggests potential applications in the development of novel polymeric materials with unique properties.

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral . The hazard statements include H301 . Precautionary statements include P301 + P330 + P331 + P310 . It is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO2S/c8-3-2-12-5-1-4(7(10)11)9-6(3)5/h1-2,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGQGYADKDKACG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1SC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626415
Record name 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Source EPA DSSTox
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Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

CAS RN

332099-36-2
Record name 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
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Record name 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
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Synthesis routes and methods I

Procedure details

3-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid ethyl ester was hydrolyzed according to Procedure F (7 equiv LiOH—H2O; room temperature overnight, then at 50° C. overnight again; acidified aqueous phase extracted with ethyl acetate; combined organic phases dried over MgSO4, concentrated).
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Synthesis routes and methods II

Procedure details

4-Bromo-thiophene-2-carbaldehyde was annulated according to Procedure H (aldehyde and azido-acetic acid ethyl ester added as ethanol solution (1.2 M of ester) such that reaction temperature maintained at 0° C.; reaction mixture allowed to warm to 10° C., stirred for 1 h, poured into cold saturated aqueous NH4Cl; after ether extractions, combined acrylate organic phases washed with water until aqueous phase was neutral; acrylate not purified).
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